molecular formula C8F12S B13423858 1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene CAS No. 39091-73-1

1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene

Cat. No.: B13423858
CAS No.: 39091-73-1
M. Wt: 356.13 g/mol
InChI Key: KJBUGUZZNRVQCZ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[210]pent-2-ene is a unique organosulfur compound characterized by its bicyclic structure and the presence of multiple trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diene with sulfur-containing reagents under controlled temperature and pressure conditions. The reaction often requires the use of catalysts to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene involves its interaction with molecular targets through its trifluoromethyl groups and sulfur atom. These interactions can affect the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic or electrophilic attacks, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrakis(trifluoromethyl)-5-azabicyclo[2.1.0]pent-2-ene
  • 1,2,3,4-Tetrakis(trifluoromethyl)-5-oxabicyclo[2.1.0]pent-2-ene

Uniqueness

1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene is unique due to the presence of a sulfur atom in its bicyclic structure, which imparts distinct chemical properties compared to its oxygen or nitrogen analogs. This uniqueness makes it valuable for specific applications where sulfur’s reactivity is advantageous.

Properties

CAS No.

39091-73-1

Molecular Formula

C8F12S

Molecular Weight

356.13 g/mol

IUPAC Name

1,2,3,4-tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene

InChI

InChI=1S/C8F12S/c9-5(10,11)1-2(6(12,13)14)4(8(18,19)20)3(1,21-4)7(15,16)17

InChI Key

KJBUGUZZNRVQCZ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C2(C1(S2)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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